molecular formula C15H14N6S B11046160 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11046160
M. Wt: 310.4 g/mol
InChI Key: WLFATQSSBGRLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the broader class of triazolothiadiazoles, which are known for their antimicrobial, antifungal, antibacterial, antihelmintic, and anti-inflammatory properties .

Preparation Methods

The synthesis of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 5-alkyl-4-amino-3-mercapto-4H-1,2,4-triazoles with 3-aryl-1-phenylpyrazole-4-carboxylic acids . This reaction is carried out under specific conditions to ensure high yields, typically ranging from 77-89%. The process involves a cyclization reaction that forms the triazolothiadiazole ring system.

Chemical Reactions Analysis

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace existing groups on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, interfering with their normal function and leading to cell death .

Properties

Molecular Formula

C15H14N6S

Molecular Weight

310.4 g/mol

IUPAC Name

6-(1-ethyl-3-methylpyrazol-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H14N6S/c1-3-20-9-12(10(2)18-20)14-19-21-13(16-17-15(21)22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

WLFATQSSBGRLFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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